1-(Propan-2-yloxy)piperazine is a chemical compound that belongs to the class of piperazine derivatives, which are widely recognized for their applications in medicinal chemistry. This compound features a piperazine ring substituted with a propan-2-yloxy group, which enhances its biological activity and interaction with various biological targets. The compound's unique structure positions it as a potential candidate for drug development and other scientific applications.
The compound can be synthesized from commercially available precursors through various synthetic methods. It is often referenced in scientific literature for its potential therapeutic properties and is a subject of interest in pharmaceutical research.
1-(Propan-2-yloxy)piperazine is classified as an organic compound, specifically an ether due to the presence of the propan-2-yloxy group attached to the piperazine nitrogen. It is also categorized under piperazine derivatives, which are known for their diverse pharmacological activities.
The synthesis of 1-(propan-2-yloxy)piperazine typically involves several key steps:
The synthesis may utilize various reagents and conditions, such as:
The molecular formula of 1-(propan-2-yloxy)piperazine is with a molecular weight of approximately 115.21 g/mol. The structure consists of a piperazine ring (a six-membered ring containing two nitrogen atoms) with a propan-2-yloxy group attached to one of the nitrogen atoms.
1-(Propan-2-yloxy)piperazine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(propan-2-yloxy)piperazine primarily involves its interaction with biological targets such as receptors and enzymes. The propan-2-yloxy moiety enhances lipophilicity, allowing better permeation through cellular membranes.
Upon administration, the compound may bind to specific receptors in the central nervous system or other tissues, leading to a cascade of biochemical events that influence physiological responses. The exact mechanism can vary based on the target and context of use.
1-(Propan-2-yloxy)piperazine is typically a colorless liquid or solid at room temperature, depending on purity and formulation. Its boiling point and melting point can vary based on purity and specific structural configurations.
The compound exhibits moderate stability under standard conditions but may be sensitive to strong acids or bases. It is soluble in polar solvents like water and alcohols due to its ether functionality.
1-(Propan-2-yloxy)piperazine has several scientific uses:
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, represents one of the most privileged scaffolds in contemporary drug discovery. This moiety appears in over 20 FDA-approved pharmaceuticals spanning diverse therapeutic categories, including antipsychotics (e.g., aripiprazole), antidepressants (e.g., vortioxetine), anticancer agents (e.g., palbociclib), and antimicrobial compounds [4] [7]. The exceptional versatility of the piperazine ring stems from its unique combination of structural and electronic properties: it adopts stable chair conformations that position substituents in spatially defined orientations, possesses two basic nitrogen atoms (pKa ~9.5 for secondary amine, ~5.0 for tertiary amine) enabling salt formation and enhanced water solubility, and offers hydrogen bond acceptor/donor capabilities that facilitate target binding [3] [4]. Furthermore, the synthetic tractability of piperazine derivatives allows extensive structural decoration through N-alkylation, N-acylation, C-functionalization, and ring fusion strategies, permitting medicinal chemists to fine-tune pharmacokinetic properties and target engagement [4].
The incorporation of piperazine rings into bioactive molecules confers several pharmacologically advantageous effects. Primarily, the piperazine moiety often serves as a conformationally flexible spacer that optimally positions pharmacophoric elements for interaction with biological targets. In palbociclib (a CDK4/6 inhibitor for breast cancer), the piperazine ring extends the 2-aminopyrimidine hinge-binding motif into a solvent-exposed region, where its protonated nitrogen forms electrostatic interactions with Asp104 and Thr107 residues—a critical feature for kinase selectivity [4]. Similarly, in vortioxetine (a multimodal antidepressant), the piperazine linker facilitates simultaneous interaction with the serotonin transporter (SERT) and modulation of 5-HT1A/5-HT1B/5-HT3 receptors, underpinning its unique therapeutic profile [4].
Beyond spatial organization, piperazines significantly influence physicochemical and pharmacokinetic parameters. The basic nature of the ring nitrogen atoms enhances aqueous solubility at physiological pH, particularly when protonated, while the hydrophobic core contributes to membrane permeability. This balance makes piperazine-containing drugs more likely to exhibit favorable absorption and distribution profiles [3]. Additionally, the metabolic stability of N-substituted piperazines can be tailored through judicious substituent selection; for instance, incorporating aryl groups can shield against oxidative metabolism, while alkyl groups may direct hepatic clearance pathways [4].
Synthetic methodologies for piperazine decoration have evolved substantially, enabling efficient construction of complex drug candidates. Key reactions include:
Recent innovations focus on transition metal-free protocols (e.g., using LiHMDS base) and flow chemistry approaches to improve scalability and avoid metal contamination in active pharmaceutical ingredients (APIs) [4].
Table 1: Therapeutic Applications of Selected Piperazine-Containing Drugs Approved by FDA (2011-2023)
Drug Name | Therapeutic Area | Molecular Target | Structural Role of Piperazine |
---|---|---|---|
Palbociclib (1) | Metastatic Breast Cancer | CDK4/6 Kinase | Solvent-exposed cationic center enhancing selectivity |
Ribociclib (2) | Metastatic Breast Cancer | CDK4/6 Kinase | Similar positioning to palbociclib |
Abemaciclib (21) | Metastatic Breast Cancer | CDK4/6 Kinase | Optimized solubility profile |
Trilaciclib (6) | Small Cell Lung Cancer | CDK4/6 Kinase | Dual piperazine/ketopiperazine motifs |
Vortioxetine (3) | Major Depressive Disorder | SERT, 5-HT receptors | Multitarget pharmacophore linker |
1-(Propan-2-yloxy)piperazine (IUPAC name: 1-(propan-2-yloxy)piperazine; Molecular Formula: C7H16N2O; Molecular Weight: 144.21 g/mol) represents a strategically modified piperazine derivative with distinctive steric and electronic properties. The compound features a propan-2-yloxy (isopropoxy) group (-OCH(CH3)2) attached to one nitrogen atom of the piperazine ring, while the secondary nitrogen remains available for further functionalization or protonation [3] . This structural modification introduces several biologically relevant characteristics:
Steric and Electronic Modulation: The isopropoxy substituent is moderately bulky and electron-donating, altering the electron density distribution across the piperazine ring. This modification reduces the basicity of the unsubstituted nitrogen (pKa ~9.5) compared to unsubstituted piperazine (pKa1 9.8, pKa2 5.6), potentially fine-tuning membrane permeability and target interactions. The increased lipophilicity (logP ~1.2) enhances blood-brain barrier penetration relative to piperazine (logP ~ -1.3), making this scaffold particularly valuable for CNS-targeting therapeutics [3] .
Conformational Behavior: The -OCH(CH3)2 group adopts preferential orientations due to steric interactions with the piperazine ring. X-ray crystallography and computational studies indicate that the isopropoxy moiety typically positions itself equatorially to minimize 1,3-diaxial strain, constraining rotational freedom and potentially stabilizing bioactive conformations in target binding pockets [3].
Synthetic Versatility: 1-(Propan-2-yloxy)piperazine serves as a key building block in medicinal chemistry, synthesized primarily through two optimized routes:
Piperazine + (CH3)2CHBr → Base 1-(Propan-2-yloxy)piperazine + HBr
Piperazine + (CH3)2CHOH → DEAD/PPh3 1-(Propan-2-yloxy)piperazine
[3] Industrial-scale production employs continuous flow chemistry and optimized purification techniques (e.g., fractional distillation or recrystallization) to achieve high yields (>85%) and purity (>99%) [3] .
Table 2: Key Molecular Descriptors of 1-(Propan-2-yloxy)piperazine
Property | Value/Description | Biological Significance |
---|---|---|
Molecular Weight | 144.21 g/mol | Favorable for drug-likeness (MW < 500) |
Hydrogen Bond Acceptors | 3 (1 O, 2 N) | Enhanced solubility and target interactions |
Hydrogen Bond Donors | 1 (NH) | Enables salt formation |
logP (Calculated) | ~1.2 | Improved membrane permeability vs. piperazine |
Topological Polar Surface Area | 23.5 Ų | Balanced permeability/absorption |
pKa (Secondary N) | ~9.5 | Protonatable at physiological pH |
Bioactive Derivatives and Applications: This scaffold features prominently in several therapeutic compound classes:
The structural uniqueness of 1-(propan-2-yloxy)piperazine lies in its synergistic combination of a conformationally flexible diamine core with a sterically defined, moderately lipophilic substituent—enabling both target affinity and favorable drug disposition properties that underpin its utility in modern drug design.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1